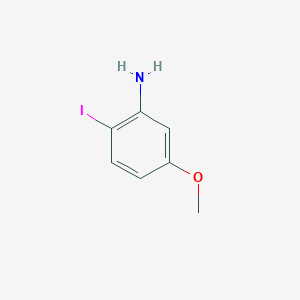

2-Iodo-5-methoxyaniline

描述

Overview of the Role of Iodine and Methoxy (B1213986) Substituents in Chemical Reactivity

The chemical behavior of 2-Iodo-5-methoxyaniline is largely dictated by the electronic effects of its iodine and methoxy substituents on the aromatic ring.

Iodine Substituent: As a halogen, iodine exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (a -I or inductive effect), which tends to deactivate the ring towards electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org However, iodine also possesses lone pairs of electrons that it can donate into the aromatic π-system (a +M or resonance effect). wikipedia.orgsciengine.com For halogens, the deactivating inductive effect generally outweighs the activating resonance effect. masterorganicchemistry.com However, among the halogens, iodine's resonance effect is more pronounced, and it is more reactive in processes like cross-coupling reactions than its chloro- or bromo-analogs. fiveable.mewikipedia.org

Methoxy Substituent: The methoxy group (-OCH₃) is a classic electron-donating group. sciengine.com Through resonance, the oxygen atom donates electron density to the aromatic ring, making the ring more electron-rich and thus more reactive towards electrophilic attack. This property classifies the methoxy group as a strongly activating group. wikipedia.org

Combined Influence: In a molecule like this compound, both the iodo and methoxy groups act as electron-donating substituents, resulting in an electron-rich molecular structure. sciengine.com This combined effect enhances the reactivity of the molecule, particularly in cross-coupling reactions, when compared to corresponding monosubstituted benzene (B151609) derivatives. sciengine.com The interplay of these groups also directs the position of further chemical reactions on the aromatic ring. Electron-donating groups like the methoxy group are typically ortho/para directors, guiding incoming electrophiles to the positions adjacent or opposite to them. wikipedia.org

Historical Context of Research Involving this compound

For instance, a 2016 study detailed a practical, transition-metal-free method to convert substituted benzoic acids into anilines, reporting the synthesis of this compound from 2-iodo-5-methoxybenzoic acid in an 84% yield. rsc.org Earlier, a 2011 paper on decarboxylative iodination of anthranilic acids under oxygen also described the preparation of this compound, achieving a 52% yield. rsc.org

The compound's role as a reactant is also highlighted in various synthetic applications. In 2012, it was used as the starting material for a Sonogashira cross-coupling reaction to produce 2-ethynyl-5-methoxyaniline. chemicalbook.com Its significance is further underscored by its use as a key fragment in the enantioselective total synthesis of Spirotryprostatin A and in the palladium-catalyzed synthesis of quinolin-4(1H)-one derivatives. figshare.comresearchgate.net These examples from the past two decades illustrate the compound's established role as a valuable and versatile intermediate in modern organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDBBGSUZRDOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456690 | |

| Record name | 2-Iodo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153898-63-6 | |

| Record name | 2-Iodo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 5 Methoxyaniline

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a pre-existing aniline (B41778) derivative. This method is often the most straightforward but requires careful control to achieve the desired regioselectivity.

The synthesis of 2-Iodo-5-methoxyaniline can be attempted by the direct electrophilic iodination of 5-methoxyaniline (also known as m-anisidine). In this precursor, the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both strong activating, ortho-, para-directing groups. Their positions on the aromatic ring (meta to each other) influence the position of the incoming electrophile. The reaction typically employs an iodinating agent such as molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl), often in the presence of a catalyst or an acid.

Achieving high regioselectivity in the direct iodination of 5-methoxyaniline is a significant challenge. The activating -NH₂ and -OCH₃ groups direct iodination to the positions ortho and para to themselves. This results in the potential for substitution at the C2, C4, and C6 positions, leading to a mixture of mono-iodinated isomers and potentially di-iodinated byproducts.

The formation of the desired 2-iodo isomer requires the electrophile to attack a position that is ortho to both the amino and methoxy groups. The outcome of the reaction is highly dependent on the choice of iodinating reagent, solvent, and temperature. For instance, the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), with iodine can promote the formation of specific regioisomers by influencing the nature of the iodinating species. uky.edu While this method can provide good conversion, it may also lead to the formation of diiodinated products. uky.edu Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the desired this compound and minimize the formation of other isomers like 4-iodo-5-methoxyaniline and 6-iodo-5-methoxyaniline.

Synthesis from Nitro Precursors

An alternative strategy involves the synthesis of a nitro-aromatic intermediate, which is subsequently converted to the target aniline. This multi-step approach can offer better control over regioselectivity.

This two-step pathway begins with the synthesis of 2-iodo-5-methoxy-nitrobenzene. This intermediate is prepared by the iodination of 3-methoxynitrobenzene. The nitro group is a meta-directing group, while the methoxy group is ortho-, para-directing. The iodination will preferentially occur at a position ortho to the methoxy group and meta to the nitro group, yielding the desired 2-iodo-5-methoxy-nitrobenzene precursor.

In the second step, the nitro group of this intermediate is reduced to an amine. This transformation is a standard and high-yielding reaction in organic chemistry. Common methods for this reduction include:

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

This route is effective because the regiochemistry is established definitively during the iodination of the nitro-precursor, and the subsequent reduction is typically a clean and efficient process.

A modern and efficient method for synthesizing 2-iodoanilines is through the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids). rsc.org This reaction provides a direct route to this compound from 2-amino-5-methoxybenzoic acid. The process involves the simultaneous removal of the carboxylic acid group and the introduction of an iodine atom at the same position.

One reported procedure involves treating the 2-amino-5-methoxybenzoic acid with iodine (I₂) and potassium iodide (KI) in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. rsc.org This transition-metal-free and base-free method proceeds effectively to yield the desired product. rsc.org

Table 1: Reaction Data for Decarboxylative Iodination

| Starting Material | Reagents | Solvent | Yield | Ref. |

|---|

This method is advantageous as it utilizes readily available benzoic acid derivatives and avoids the regioselectivity issues associated with direct iodination of anilines. nih.govacs.org

Conversion from Other Halogenated Aniline Precursors

The synthesis of this compound can also be envisioned starting from other halogenated anilines, such as 2-bromo- or 2-chloro-5-methoxyaniline. Such transformations typically involve a halogen exchange reaction. However, these reactions, particularly for aryl halides, can be challenging and often require specific catalysts or conditions.

For instance, an Ullmann-type reaction could potentially be adapted for this purpose, although it is more commonly used for forming carbon-carbon or carbon-heteroatom bonds rather than halogen exchange. Another possibility is a Finkelstein-type reaction, but this is generally more effective for alkyl halides than for aryl halides due to the strength of the carbon-halogen bond on an sp² hybridized carbon. Consequently, this route is less commonly documented for the synthesis of this compound compared to the direct iodination or precursor-based methods.

Halogen Exchange Reactions

Halogen exchange represents a fundamental strategy for the synthesis of iodoarenes. The aromatic Finkelstein reaction, a variation of the classic Finkelstein reaction, allows for the conversion of aryl chlorides or bromides into aryl iodides. wikipedia.org While the direct substitution of a halogen on an aromatic ring is more challenging than with alkyl halides, this transformation can be achieved, typically with the aid of a catalyst. wikipedia.org

For the synthesis of compounds like this compound, this would conceptually involve the conversion of a precursor such as 2-bromo-5-methoxyaniline (B1269708) or 2-chloro-5-methoxyaniline. The reaction is driven to completion by using a large excess of an iodide salt, such as sodium iodide (NaI), and often requires a catalyst to facilitate the substitution on the aromatic ring. Catalytic systems employing copper(I) iodide, often in combination with diamine ligands, or nickel-based catalysts have proven effective for the Finkelstein reaction on aryl halides. wikipedia.orgacs.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) commonly used to facilitate the reaction. wikipedia.org

Table 1: Key Aspects of Aromatic Finkelstein Reaction

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Typical Precursors | Aryl Bromides, Aryl Chlorides |

| Iodide Source | Sodium Iodide (NaI), Potassium Iodide (KI) |

| Catalysts | Copper(I) salts (e.g., CuI), Nickel complexes |

| Solvents | Polar aprotic (e.g., DMF, DMSO) |

Green and Practical Synthesis Strategies

Recent research has emphasized the development of more sustainable and practical methods for synthesizing this compound. These strategies aim to reduce the use of hazardous materials, minimize waste, and employ milder reaction conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Transition-Metal-Free and Base-Free Decarboxylative Iodination

A notable green and practical approach is the decarboxylative iodination of anthranilic acids. This method avoids the use of transition metals and external bases, which can simplify purification and reduce metallic waste. Specifically, this compound has been synthesized from its corresponding anthranilic acid precursor, 2-amino-5-methoxybenzoic acid. rsc.orgrsc.org

In this procedure, the reaction is carried out using inexpensive and readily available iodine (I₂) and potassium iodide (KI) as the iodine sources. rsc.orgrsc.org The reaction requires oxygen, which acts as the oxidant in the decarboxylative process. rsc.orgrsc.org This method is highly regioselective and demonstrates good functional group tolerance. rsc.orgrsc.org The synthesis of this compound via this route resulted in a 52% yield. rsc.org Control experiments have suggested that this transformation likely involves a radical pathway. rsc.org

Table 2: Decarboxylative Iodination of 2-amino-5-methoxybenzoic acid rsc.org

| Parameter | Details |

| Starting Material | 2-amino-5-methoxybenzoic acid |

| Iodine Sources | Iodine (I₂), Potassium Iodide (KI) |

| Key Condition | Presence of Oxygen (O₂) |

| Catalyst/Base | None (Transition-metal-free and base-free) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 160 °C |

| Yield of this compound | 52% |

Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional iodination reactions often utilize chlorinated solvents, which are now recognized as environmentally harmful. researchgate.net Consequently, there is a significant research effort to replace these with greener alternatives.

Water has emerged as a highly effective and environmentally benign solvent for the iodination of activated aromatic compounds like anilines. researchgate.netresearchgate.netgoogle.com Its use can lead to high yields and selectivities, often without the need for hazardous catalysts. For instance, the iodination of anilines can be performed in water using reagents like N-iodosuccinimide (NIS) or a combination of an iodide source with an oxidant. researchgate.netresearchgate.net

Chemical Reactivity and Transformations of 2 Iodo 5 Methoxyaniline

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-iodo-5-methoxyaniline is particularly susceptible to oxidative addition to a palladium(0) complex, initiating several types of cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry for their efficiency in forming carbon-carbon bonds. wikipedia.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction has been effectively applied to this compound for the synthesis of various substituted alkynes.

A significant application of this compound is in the palladium-catalyzed carbonylative Sonogashira coupling, a three-component reaction involving the aniline (B41778) derivative, a terminal alkyne, and carbon monoxide. nih.govresearchgate.net This process is a convergent and efficient method for constructing quinolin-4(1H)-one cores, which are prevalent in many biologically active molecules. nih.gov

Sonogashira Coupling Reactions

Carbonylative Sonogashira Coupling for Quinolone Synthesis

Synthesis of Quinolin-4(1H)-one Substructures (e.g., BILN 2061 intermediate)

The palladium-catalyzed carbonylative Sonogashira coupling of this compound with specific alkynes provides a direct route to polysubstituted quinolones. nih.gov A notable example is the synthesis of a key intermediate for BILN 2061, a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. nih.govnih.gov In this synthesis, this compound is reacted with a thiazolylacetylene derivative in the presence of a palladium catalyst and carbon monoxide. nih.govnih.gov The reaction proceeds to form the 7-methoxy-2-(2-thiazolyl)quinolin-4(1H)-one substructure of the complex macrocyclic drug. nih.govnih.gov

The reaction conditions typically involve a palladium catalyst, such as one containing a bis(diphenylphosphino)propane (dppp) ligand, and a base like triethylamine (B128534) (Et3N), under a carbon monoxide atmosphere. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Catalyst System | Product | Significance |

|---|---|---|---|---|---|

| This compound | Thiazolylacetylene | Carbon Monoxide (CO) | PdCl₂(dppp), Et₃N | 7-methoxy-2-(2-thiazolyl)quinolin-4(1H)-one | Key substructure of HCV protease inhibitor BILN 2061. nih.govnih.gov |

Mechanistic Studies of Carbonylative Cyclization

While specific mechanistic studies for the carbonylative cyclization of this compound are not extensively detailed, the mechanism is understood to follow the general catalytic cycles of the Sonogashira coupling. wikipedia.orglibretexts.org The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate. wikipedia.org

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. wikipedia.org

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst. wikipedia.org

Carbon Monoxide Insertion : Carbon monoxide inserts into the palladium-aryl bond of the resulting complex.

Reductive Elimination and Cyclization : The final step is a reductive elimination that forms a C-C bond, yielding an intermediate acyl-alkyne. This intermediate undergoes an intramolecular nucleophilic attack by the aniline nitrogen onto the carbonyl-activated triple bond, followed by tautomerization, to yield the final quinolin-4(1H)-one product and regenerate the Pd(0) catalyst. nih.gov

The direct Sonogashira coupling of this compound with thiazolylacetylene (without carbon monoxide) is also a crucial transformation. This reaction is a key step in a convergent synthesis strategy for the quinolone substructure of BILN 2061. nih.gov The reaction couples the aryl iodide with the terminal alkyne, forming an N-(2-alkynylphenyl) intermediate which can then be cyclized in a subsequent step. This non-carbonylative pathway provides an alternative route to the quinolone core structure.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While specific examples detailing the Heck reaction with this compound are sparse in the literature, the reactivity of substituted 2-iodoanilines in such transformations is well-established for the synthesis of quinolones. nih.gov

Generally, the reaction of a 2-iodoaniline (B362364) with an α,β-unsaturated carbonyl compound, such as an acrylate, in the presence of a palladium catalyst and a base, leads to the formation of a cinnamate (B1238496) derivative. nih.gov This intermediate can then undergo intramolecular cyclization under acidic or basic conditions to afford a quinolin-2(1H)-one. nih.gov

The typical reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org

| Aryl Halide Substrate | Alkene Coupling Partner | Typical Catalyst/Base System | Intermediate Product | Final Product |

|---|---|---|---|---|

| 2-Iodoaniline derivative (e.g., this compound) | α,β-Unsaturated carbonyl compound (e.g., methyl acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., NaOAc, Et₃N) | Substituted aminocinnamate | Substituted Quinolin-2(1H)-one. nih.gov |

This methodology demonstrates the potential of this compound to serve as a precursor for another class of quinolone structures through a different palladium-catalyzed pathway.

Heck Coupling Reactions

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a valuable, often more economical, alternative to palladium-based methodologies for certain transformations.

Copper catalysts can facilitate cascade reactions involving 2-iodoanilines and alkynones to synthesize complex heterocyclic structures. These reactions often proceed through a sequence of coupling and cyclization steps within a single pot. For example, an efficient copper-catalyzed method has been reported for the synthesis of quinolinones from substituted 2-iodo-benzocarbonyls and 2-arylacetamides, showcasing the utility of copper in facilitating C-N bond formation and subsequent cyclization. acsgcipr.org Although a direct example with this compound and an alkynone is not detailed in the provided search results, the general reactivity pattern suggests its applicability in similar transformations.

The Ullmann reaction, traditionally a copper-mediated synthesis of biaryl ethers and diaryl amines, has seen significant advancements with the development of modern catalytic systems. organic-chemistry.org In an Ullmann-type C-N coupling, this compound can react with various amines, N-heterocycles, or phenols in the presence of a copper catalyst to form C-N or C-O bonds. apple.com These reactions often require a ligand to facilitate the coupling and typically proceed at elevated temperatures. The Goldberg reaction, a specific type of Ullmann condensation, describes the C-N coupling between an aniline and an aryl halide. nih.gov

Table 5: Ullmann-type Coupling of this compound Below is a representative example of a modern Ullmann-type amination.

| Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| This compound | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 2-Amino-4-methoxydiphenyl ether |

Radical Cyclization Reactions

This compound serves as a precursor for substrates used in radical cyclization reactions, a powerful method for constructing cyclic molecules. The carbon-iodine bond can be homolytically cleaved to generate an aryl radical, which can then participate in intramolecular reactions to form new ring systems.

A notable application of this chemistry is the synthesis of tryptamine (B22526) derivatives. acs.orgnih.gov This process begins with the preparation of a 2-iodoaryl allenyl amine precursor from this compound. This precursor is designed to undergo a radical cyclization cascade.

The reaction is initiated by a single-electron transfer (SET) to the 2-iodoaryl allenyl amine, which acts as an electron acceptor. This generates an aryl radical that rapidly cyclizes onto the allene (B1206475) moiety. The subsequent steps lead to the formation of an indolyl methyl radical. This radical intermediate is then trapped in a coupling reaction, ultimately yielding the tryptamine structure. acs.orgnih.gov Research has demonstrated the versatility of this method with numerous examples, showcasing its tolerance for various substituents on the aniline core. nih.gov

The key to completing the tryptamine synthesis is an intermolecular radical-radical coupling step. acs.orgnih.gov After the initial radical cyclization forms the indole (B1671886) ring and generates an indolyl methyl radical, this radical does not persist. Instead, it is efficiently trapped by a 2-azaallyl radical, which is generated concurrently in the reaction mixture. acs.orgnih.gov

This coupling of the two radical species forms a new carbon-carbon bond, completing the tryptamine backbone. The process is highly efficient, and in many cases, is accompanied by the spontaneous removal of protecting groups, such as a Boc group, under the reaction conditions. acs.orgnih.gov The following table details a specific example derived from this compound.

Table 1: Synthesis of a 5-Methoxytryptamine Derivative via Radical Cyclization

| Starting Material (Precursor from this compound) | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| N-allyl-N-(buta-2,3-dien-1-yl)-2-iodo-5-methoxyaniline | 1,1-diphenylmethanimine | 5-methoxy-1-(prop-2-en-1-yl)-N,N-diphenyltryptamine | 81% |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.

The most common mechanism for SNAr is the addition-elimination pathway. acs.orgwikipedia.org This process involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.org This step is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. acs.org

For an SNAr reaction to be favorable, the aromatic ring must be electron-poor. This is typically achieved by placing potent electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com

In the case of this compound, the ring is substituted with two electron-donating groups (amino and methoxy). These groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. Consequently, this compound is expected to be highly unreactive in standard SNAr reactions.

The position of substituents is critical in SNAr reactions. Groups that are ortho or para to the leaving group can participate in resonance stabilization of the Meisenheimer intermediate. masterorganicchemistry.com In contrast, a substituent at the meta position cannot delocalize the negative charge via resonance and its electronic influence is primarily transmitted through a weaker inductive effect. wikipedia.org

In this compound, the methoxy (B1213986) group is located meta to the iodine leaving group. The methoxy group is electron-donating by resonance (+R effect) and weakly electron-withdrawing by induction (-I effect). Due to its meta position, its strong +R effect does not influence the stability of the Meisenheimer complex. Only the weak -I effect would be operative, which would slightly, if at all, activate the ring towards nucleophilic attack.

However, the powerful electron-donating amino group is ortho to the iodo group. This group strongly deactivates the ring toward nucleophilic attack. The net effect is that the deactivating character of the amino group dominates, rendering the molecule generally unsuitable for SNAr reactions.

Reactions Involving the Amino Group

The primary amino group on this compound is a versatile functional handle for a variety of chemical transformations. One of the most fundamental reactions of aromatic amines is diazotization.

Upon treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl), the amino group of this compound is converted into a diazonium salt. wikipedia.org This transformation proceeds by converting the -NH₂ group into -N₂⁺, an excellent leaving group.

The resulting aryl diazonium salt is a valuable synthetic intermediate that is typically used immediately without isolation. wikipedia.org It can undergo a range of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles. organic-chemistry.orgnih.gov For example, reacting the diazonium salt of this compound with copper(I) chloride or copper(I) bromide would yield 1-chloro-2-iodo-5-methoxybenzene or 1-bromo-2-iodo-5-methoxybenzene, respectively. This two-step sequence provides a reliable method for introducing a wide array of substituents onto the aromatic ring in place of the original amino group.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can participate in specific reactions, primarily involving the cleavage of the aryl-oxygen or methyl-oxygen bond.

The ether linkage of the methoxy group in this compound can be cleaved under strong acidic conditions, typically with reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃), to yield the corresponding phenol, 2-iodo-5-aminophenol. This demethylation is a common strategy to unmask a hydroxyl group for further functionalization. Research on similar iodo-substituted methoxyaryl compounds has demonstrated the feasibility of this transformation.

While O-alkylation of the methoxy group is not a typical reaction, the N-alkylation of the amino group is a more common transformation. For instance, anilines can be alkylated using alcohols in the presence of an iron catalyst.

Intramolecular Cyclization Reactions

The strategic positioning of the amino and iodo groups on the aromatic ring makes this compound an excellent precursor for intramolecular cyclization reactions to form various heterocyclic systems. The iodine atom can be activated by transition metal catalysts (e.g., palladium or copper) to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds.

This compound is a key starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Indoles: Through transition-metal-catalyzed reactions, such as the Larock indole synthesis, 2-iodoanilines can be coupled with alkynes to construct the indole ring system. A study on the total synthesis of the alkaloid ibogaine (B1199331) utilized a Larock heteroannulation of 4-methoxy-2-iodoaniline, a close structural analog, with a disilylated alkyne to form a 5-methoxy-indole derivative, highlighting the utility of this approach.

Benzimidazoles: A metal-free method has been developed for the synthesis of benzimidazoles from the intermolecular cyclization of 2-iodoanilines with nitriles, promoted by a strong base like potassium tert-butoxide (KOBut). This reaction provides a direct route to substituted benzimidazole (B57391) derivatives.

Quinolines: Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a mild and versatile route to 2,4-disubstituted quinolines. Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from this compound, to yield 3-halo-substituted quinolines.

Table 3: Heterocyclic Systems Synthesized from 2-Iodoaniline Precursors

| Heterocycle | Synthetic Strategy | Key Reactants |

|---|---|---|

| Indole | Larock Heteroannulation | This compound, Alkyne |

| Benzimidazole | Base-Promoted Cyclization | This compound, Nitrile |

Indole and Quinolone Ring Closures

This compound is a valuable precursor for the synthesis of heterocyclic scaffolds, particularly indoles and quinolones. The presence of the iodo and amino groups on the aniline ring allows for various metal-catalyzed cross-coupling and cyclization reactions to construct these important bicyclic systems.

Indole Synthesis

The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation method, has been effectively utilized for the synthesis of substituted indoles starting from 2-iodoanilines. This methodology has been applied to this compound for the construction of complex indole structures, which serve as intermediates in the total synthesis of alkaloids.

In a notable example, the total synthesis of the alkaloids ibogaine and epiibogaine commenced with the Larock heteroannulation of this compound. nih.gov The reaction involved coupling the aniline with a disilylated alkyne in the presence of a palladium catalyst to yield a 5-methoxy-2,3-disubstituted indole, which was a key intermediate for subsequent transformations. nih.gov

Table 1: Larock Indole Synthesis using this compound

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Application | Reference |

| This compound | Disilylated alkyne | Palladium-catalyzed heteroannulation | 5-methoxy-2,3-disubstituted indole | Intermediate in the total synthesis of ibogaine and epiibogaine | nih.gov |

Quinolone Synthesis

Palladium-catalyzed reactions are central to the synthesis of quinolone and 2-quinolone derivatives from 2-iodoanilines. nih.govmdpi.com These methods often involve an initial cross-coupling reaction, such as a Heck or Sonogashira reaction, followed by an intramolecular cyclization. This compound serves as a suitable substrate for these transformations, leading to the formation of 6-methoxyquinolone derivatives.

One common strategy involves the Heck reaction between a 2-iodoaniline and an acrylic ester derivative, such as dimethyl maleate. nih.govmdpi.com This reaction forms a (Z)-acrylic ester intermediate which then undergoes cyclization to yield a 4-carbomethoxy-2-quinolone. nih.gov Similarly, reaction with dialkyl itaconates under palladium catalysis can furnish 2-quinolones with carboalkoxymethyl substituents at the C-3 position. nih.govmdpi.compreprints.org

Another significant route is the palladium-catalyzed carbonylative annulation, where a 2-iodoaniline, a terminal alkyne, and carbon monoxide are coupled. nih.govmdpi.comnih.gov This process can lead to the formation of 4-quinolones. mdpi.comnih.govnih.gov Milder, CO-free protocols have been developed using molybdenum hexacarbonyl as a solid CO source, allowing for the synthesis of functionalized 4-quinolones from 2-iodoanilines and terminal alkynes. nih.govnih.govorganic-chemistry.org These reactions can be performed under microwave heating or as a one-pot, two-step sequence at room temperature. nih.govnih.gov

Table 2: Palladium-Catalyzed Quinolone Synthesis from 2-Iodoanilines

| Reaction Type | Reactant 2 | Catalyst / Reagents | Product Type | Reference |

| Heck Reaction / Cyclization | Dimethyl maleate | Pd(OAc)₂, PPh₃, Base | 4-Carbomethoxy-2-quinolone | nih.govmdpi.com |

| Heck Reaction / Cyclization | Dialkyl itaconates | Pd(OAc)₂, PPh₃, NaOAc | 3-(Carboalkoxymethyl)-2-quinolone | nih.govmdpi.compreprints.org |

| Carbonylative Annulation | Terminal alkyne | Pd catalyst, CO gas | 3- and 4-substituted 2-quinolones | nih.gov |

| Carbonylative Sonogashira / Cyclization | Terminal alkyne | Pd catalyst, Mo(CO)₆ | Functionalized 4-quinolones | mdpi.comnih.govnih.gov |

Applications of 2 Iodo 5 Methoxyaniline As a Synthetic Building Block

Precursor for Pharmaceutically Active Compounds and Intermediates

2-Iodo-5-methoxyaniline is a crucial starting material in the synthesis of various compounds with significant biological activity. The presence of the iodine atom facilitates carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, while the aniline (B41778) and methoxy (B1213986) groups provide sites for further functionalization and influence the electronic properties of the molecule. This combination makes it an ideal precursor for creating complex pharmaceutical intermediates and drug scaffolds. nih.gov

Synthesis of Quinolone-Based Drug Scaffolds

The quinolin-4(1H)-one core is a privileged scaffold found in numerous antibacterial, antiviral, and anticancer agents. The synthesis of this heterocyclic system can be efficiently achieved using 2-iodoaniline (B362364) derivatives, such as this compound. A common and effective method involves the palladium-catalyzed carbonylation and coupling of a 2-iodoaniline with a terminal acetylene.

In this reaction, carbon monoxide is used as the source for the carbonyl group in the quinolone ring. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the cyclization process, leading to the formation of 2-substituted quinolin-4-ones. This methodology provides a convergent and flexible route to a wide array of quinolone derivatives, where the substitution pattern can be readily modified by choosing different terminal acetylenes.

Table 1: Key Features of Palladium-Catalyzed Quinolone Synthesis

| Component | Role | Example |

|---|---|---|

| Starting Material | Provides the aniline backbone and iodine for coupling | This compound |

| Coupling Partner | Determines the substituent at the 2-position of the quinolone | Terminal Acetylenes |

| Catalyst | Facilitates the carbonylation and cyclization reaction | PdCl₂(PPh₃)₂ |

| Carbonyl Source | Incorporated into the quinolone ring | Carbon Monoxide (CO) |

Development of HIV-1 Vif Inhibitors

While various 2-iodoaniline derivatives are utilized in the synthesis of inhibitors for the HIV-1 viral infectivity factor (Vif), specific research detailing the use of this compound as a direct precursor was not found in the provided search results. The development of Vif inhibitors, such as the compound RN-18, involves the synthesis of complex molecules where a central 2-iodoaniline scaffold is a key component. The synthesis of RN-18 analogues has been achieved through microwave-assisted cross-coupling reactions of aryl iodides and thiophenols, starting with precursors like 2-iodo-N-(2-methoxyphenyl)benzamide. nih.gov This highlights the general importance of the 2-iodoaniline motif in this class of potential antiviral agents, which function by blocking the Vif-APOBEC3G interaction, thereby inhibiting viral replication. nih.govnih.govnih.gov

Total Synthesis of Complex Natural Products (e.g., Spirotryprostatin A)

This compound serves as a key, commercially available starting material in the enantioselective total synthesis of Spirotryprostatin A. nih.govnih.govmiami.edu This complex natural product is a spirooxindole alkaloid that exhibits inhibitory activity against the progression of the mammalian cell cycle. nih.gov The synthesis of Spirotryprostatin A presents significant challenges, particularly in the stereocontrolled construction of the core quaternary spiro carbon center.

In a notable synthetic route, this compound is the foundational piece for constructing the 6'-methoxyindolinone motif of the target molecule. nih.gov The synthesis involves a multi-step sequence, a key feature of which is a copper-catalyzed cascade reaction between an o-iodoaniline derivative (prepared from this compound) and an alkynone. This crucial step serves to introduce the quaternary carbon stereocenter, which is a defining structural feature of Spirotryprostatin A. nih.govnih.gov This approach has been successfully employed to complete the total synthesis of (-)-spirotryprostatin A.

Table 2: Synthesis of Spirotryprostatin A from this compound

| Step | Description | Significance |

|---|---|---|

| 1 | Multi-step transformation of this compound | Preparation of the key ortho-iodoaniline derivative. |

| 2 | Copper-catalyzed tandem reaction with an alkyne ketone | Introduction of the critical quaternary carbon stereocenter. |

| 3 | Intramolecular cascade aza-Michael reaction | Construction of the pivotal spiro[pyrrolidine-3,3'-oxindole] moiety. |

| 4 | Further transformations | Completion of the annulated diketopiperazine core to yield Spirotryprostatin A. |

Role in the Synthesis of Chiral Catalysts

The field of asymmetric catalysis relies on the development of novel chiral ligands and catalysts to control the stereochemical outcome of chemical reactions. Aryl-iodides, particularly those with defined stereochemistry, are precursors to hypervalent iodine reagents that can act as powerful chiral catalysts.

Chiral Iodoaniline-Lactate Based Catalysts

This compound is a precursor for the synthesis of chiral iodoarene catalysts. Specifically, it can be used to create chiral iodoaniline-lactate based catalysts. In one synthetic approach, the iodine atom is introduced at the 2-position of 3-methoxyaniline to produce the core scaffold. This intermediate is then further elaborated. For instance, the amino group can be protected (e.g., with a tosyl group) and then subjected to a Mitsunobu reaction with a lactate derivative. This sequence generates a C₁-symmetric chiral iodoarene that can be oxidized to its hypervalent iodine(III) state to function as a catalyst. These catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones with high yields and enantioselectivities.

Intermediate in Heterocyclic Chemistry

Beyond the specific examples of quinolones and spirooxindoles, this compound is a broadly useful intermediate in heterocyclic chemistry. Its value stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-, copper-, and gold-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, are cornerstones of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

The ability to use the iodo group as a synthetic handle allows for the introduction of diverse substituents or for intramolecular cyclization reactions to build ring systems. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo further reactions, such as cyclization, to form indole (B1671886) or quinoline rings. The presence of the amino and methoxy groups on the aniline ring further allows for fine-tuning of the electronic properties and provides additional points for synthetic modification, making this compound a versatile precursor for a wide range of complex heterocyclic targets.

Pyrrolidines and Pyrroles

The pyrrolidine and pyrrole moieties are core structures in a vast array of biologically active natural products and pharmaceutical agents. While direct experimental evidence for the synthesis of pyrrolidines using this compound is not extensively documented in readily available literature, its role as a precursor to substituted anilines makes it a potential starting material for multi-step syntheses of complex pyrrolidine-containing molecules. The five-membered pyrrolidine ring is a key scaffold in drug discovery, offering three-dimensional diversity that is crucial for biological activity.

In the synthesis of pyrroles, this compound is a prime candidate for the Larock indole synthesis, a powerful palladium-catalyzed reaction that forms substituted indoles from an ortho-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org Since indoles are a class of fused pyrrole derivatives, this methodology provides a direct route to functionalized pyrrole-containing systems. The general mechanism of the Larock indole synthesis involves the oxidative addition of the iodoaniline to a palladium(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization to form the indole ring. wikipedia.org The methoxy substituent on the aniline ring can influence the electronic properties of the starting material and, consequently, the reactivity and outcome of the cyclization.

Table 1: Key Reactions in the Synthesis of Pyrrole Derivatives

| Reaction Name | Reactants | Catalyst | Product |

|---|

Benzofurylethylamine Derivatives

Benzofuran derivatives are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzofurans can be achieved through various methods, including intramolecular cyclization reactions. organic-chemistry.org A plausible synthetic strategy for constructing benzofuran rings from this compound would involve an initial etherification or acylation at the amino group, followed by a palladium-catalyzed intramolecular Heck-type reaction. researchgate.net

While a direct, one-step synthesis of a benzofurylethylamine derivative from this compound is not explicitly detailed in the available literature, a multi-step sequence can be envisioned. This would likely involve the transformation of the aniline into a suitable precursor containing an appropriately positioned alkene, which can then undergo an intramolecular Heck reaction to form the benzofuran ring. The ethylamine side chain could be introduced either before or after the formation of the benzofuran core.

Contributions to Material Science (e.g., Organic Transistors, OLED Materials)

The unique electronic properties of aniline derivatives make them attractive building blocks for the synthesis of organic materials with applications in electronics. The ability to readily functionalize the aromatic ring and the nitrogen atom allows for the fine-tuning of the material's properties, such as its charge transport characteristics and light-emitting capabilities.

While specific research detailing the use of this compound in organic transistors and OLEDs is not prevalent, its structural motifs are found in materials developed for these applications. Aniline and its derivatives are key components in the synthesis of conjugated polymers and hole-transporting materials.

In the context of Organic Field-Effect Transistors (OFETs) , aniline-containing conjugated polymers can be synthesized through various polymerization techniques. jept.de The aniline moiety can be incorporated into the polymer backbone to modulate its electronic properties. The methoxy group in this compound, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) energy level of the resulting polymer, which is a critical parameter for efficient charge injection and transport in p-type organic semiconductors.

For Organic Light-Emitting Diodes (OLEDs) , triarylamine derivatives are widely used as hole-transporting materials (HTMs) due to their excellent hole mobility and thermal stability. mdpi.com this compound can serve as a precursor for the synthesis of such triarylamine-based HTMs. The synthetic route could involve Ullmann coupling or Buchwald-Hartwig amination reactions to couple the aniline derivative with other aromatic rings, thereby constructing the desired triarylamine architecture. The methoxy group can enhance the electron-donating nature of the final molecule, which is beneficial for hole transport.

Table 2: Potential Applications of this compound in Material Science

| Application | Material Class | Potential Role of this compound |

|---|---|---|

| Organic Transistors | Conjugated Polymers | As a monomer to introduce aniline units with electron-donating methoxy groups into the polymer backbone. |

Spectroscopic and Analytical Studies of 2 Iodo 5 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 2-Iodo-5-methoxyaniline, both ¹H and ¹³C NMR provide critical information about its chemical environment.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) protons.

A study reported the following ¹H NMR spectral data for this compound in CDCl₃ at 400 MHz:

δ 7.48 (d, J = 8.8 Hz, 1H): This doublet corresponds to the proton on the carbon atom adjacent to the iodine, experiencing coupling from the neighboring proton.

δ 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H): This doublet of doublets represents the proton situated between the methoxy and iodo groups, coupled to two adjacent protons with different coupling constants.

δ 6.32 (d, J = 2.8 Hz, 1H): This doublet is assigned to the proton ortho to the amino group and meta to the iodo group.

δ 4.07 (s, 2H): This singlet is characteristic of the two protons of the primary amine (-NH₂) group.

δ 3.74 (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group. rsc.org

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.48 | Doublet (d) | 8.8 | 1 | Aromatic CH |

| 6.42 | Doublet of doublets (dd) | 8.8, 2.8 | 1 | Aromatic CH |

| 6.32 | Doublet (d) | 2.8 | 1 | Aromatic CH |

| 4.07 | Singlet (s) | - | 2 | -NH₂ |

| 3.74 | Singlet (s) | - | 3 | -OCH₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the spectrum shows signals for the seven carbon atoms in distinct chemical environments.

The reported ¹³C NMR data for this compound in CDCl₃ at 100 MHz are as follows:

δ 161.2: This signal is attributed to the carbon atom of the aromatic ring bonded to the methoxy group.

δ 147.7: This peak corresponds to the carbon atom attached to the amino group.

δ 139.3: This signal represents the aromatic carbon atom that is substituted with the iodine atom.

δ 106.7: This peak is assigned to one of the aromatic CH carbons.

δ 100.6: This signal corresponds to another aromatic CH carbon.

δ 73.6: This peak is attributed to the carbon atom of the methoxy group.

δ 55.4: This signal represents the carbon atom of the methyl group in the methoxy substituent. rsc.org

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-OCH₃ (Aromatic) |

| 147.7 | C-NH₂ (Aromatic) |

| 139.3 | C-I (Aromatic) |

| 106.7 | Aromatic CH |

| 100.6 | Aromatic CH |

| 73.6 | Aromatic CH |

| 55.4 | -OCH₃ (Methyl) |

While ¹H and ¹³C NMR are fundamental, advanced NMR techniques can provide deeper structural insights, especially for more complex derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, HMBC experiments can show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the aromatic ring. While specific advanced NMR studies on this compound are not extensively detailed in the provided search results, the application of these techniques is a standard and powerful approach in the structural analysis of substituted anilines and related heterocyclic structures. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C-N bond, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds. The presence of the iodine atom also influences the spectrum, typically in the fingerprint region. While a specific IR spectrum for this compound is not provided in the search results, the typical ranges for these vibrations in similar aromatic compounds are well-established. For example, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, and the C-O stretching of the aryl ether would be observed around 1230-1270 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₇H₈INO), the exact molecular weight is 249.05 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement. One study reported the high-resolution mass spectrometry (ESI) calculated value for [C₇H₈INO+H]⁺ as 249.9729, with the found value being 249.9720. rsc.org This close correlation confirms the elemental composition of the molecule.

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of functional groups such as the methoxy group or the amino group, providing further evidence for the structure of the molecule. Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are also available and can be used in more advanced mass spectrometry studies. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high precision. acs.org Unlike low-resolution mass spectrometry which provides mass-to-charge ratios (m/z) as integer values, HRMS can measure m/z to several decimal places. libretexts.org This high accuracy is crucial for distinguishing between molecules that have the same nominal mass but different elemental formulas. libretexts.orgnih.gov

The precision of HRMS stems from the fact that the exact mass of an atom is not an integer but a unique value based on its isotopic composition (the "mass defect"). libretexts.org For example, an atom of ¹²C is defined as 12.00000 amu, while ¹H is 1.00783 amu, ¹⁶O is 15.9949 amu, and ¹⁴N is 14.0031 amu. libretexts.org By summing the exact masses of the most abundant isotopes of the constituent elements, the theoretical monoisotopic mass of a molecule can be calculated with great accuracy. missouri.edu

For this compound, with the molecular formula C₇H₈INO, the theoretical exact mass can be calculated based on the precise masses of its constituent atoms. This calculated value can then be compared to the experimentally measured mass from an HRMS instrument. A close match (typically within a few parts per million, ppm) provides strong evidence for the compound's elemental formula. youtube.com The protonated molecule, [M+H]⁺, is commonly observed in electrospray ionization (ESI) HRMS. nih.gov

| Element | Isotope | Count | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Theoretical Mass of Neutral Molecule [M] | 248.965062 | |||

| Theoretical Mass of Protonated Molecule [M+H]⁺ | 249.972887 |

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion formed is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. wikipedia.orglibretexts.org The fragmentation process is not random; bonds tend to break at their weakest points and in ways that form stable cations or neutral species. chemguide.co.uk

For this compound, its structure dictates several likely fragmentation pathways. The presence of a single nitrogen atom means the molecule adheres to the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass (249 amu). jove.comjove.com

Key predicted fragmentation pathways for this compound include:

C-I Bond Cleavage: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•) a highly probable fragmentation event. docbrown.info This would produce a prominent peak at m/z 122 ([C₇H₈NO]⁺). A peak corresponding to the iodine cation ([I]⁺) at m/z 127 may also be observed. whitman.edu

Alpha-Cleavage of the Methoxy Group: The ether linkage can undergo cleavage, leading to the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion at m/z 234.

Loss of Neutral Molecules: Aromatic ethers can subsequently lose a molecule of carbon monoxide (CO), a process that could occur after the initial loss of the iodine or methyl group. whitman.edu Aromatic amines may also exhibit the loss of hydrogen cyanide (HCN). miamioh.edu

Alpha-Cleavage near the Amine Group: Amines typically undergo α-cleavage, breaking the bond adjacent to the carbon atom attached to the nitrogen. jove.comjove.com For aromatic amines, this often involves the loss of a hydrogen atom to form an [M-1]⁺ ion. miamioh.edu

| Proposed Fragment Ion | Formula | Loss from Molecular Ion | Calculated m/z |

|---|---|---|---|

| Molecular Ion | [C₇H₈INO]⁺ | - | 249 |

| Loss of Methyl Radical | [C₆H₅INO]⁺ | •CH₃ | 234 |

| Loss of Iodine Radical | [C₇H₈NO]⁺ | •I | 122 |

| Iodine Cation | [I]⁺ | - | 127 |

| Loss of CO from [M-I]⁺ | [C₆H₈N]⁺ | •I, CO | 94 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. ijermt.org For aromatic compounds like benzene (B151609) and its derivatives, the primary absorptions arise from π → π* transitions within the conjugated ring system. hnue.edu.vnspcmc.ac.in Benzene itself displays a primary absorption band around 204 nm and a weaker, secondary "benzenoid" band with fine structure around 255 nm. hnue.edu.vn

When substituents are added to the benzene ring, they can alter the energy of these electronic transitions, causing shifts in the absorption maxima (λmax). hnue.edu.vn Substituents with non-bonding electrons, such as the amino (-NH₂) and methoxy (-OCH₃) groups, are known as auxochromes. spcmc.ac.in They can extend the π-conjugated system through resonance, which typically lowers the energy gap between the π and π* orbitals. This results in a bathochromic shift (or red shift) of the absorption bands to longer wavelengths. ijermt.orgspcmc.ac.in The iodine atom also functions as an auxochrome.

| Compound | Substituent(s) | Secondary Band λmax (nm) | Effect |

|---|---|---|---|

| Benzene | -H | ~255 | Reference |

| Aniline (B41778) | -NH₂ | ~280 | Bathochromic Shift |

| Anisole (Methoxybenzene) | -OCH₃ | ~269 | Bathochromic Shift |

| This compound | -I, -OCH₃, -NH₂ | Predicted >280 | Predicted Bathochromic Shift |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal and measuring the resulting diffraction pattern. creativebiomart.net Analysis of the angles and intensities of the diffracted beams allows for the calculation of a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined. nih.govrigaku.com

A crystal structure for this compound is not publicly documented. However, the crystal structure of the closely related compound, 2-iodoaniline (B362364), has been determined and provides valuable insight into the potential solid-state packing and intermolecular interactions. ed.ac.uknih.gov

In the crystal structure of 2-iodoaniline, determined at 100 K, molecules are organized into extended helical structures. ed.ac.uk This arrangement is stabilized by a combination of specific intermolecular interactions:

Hydrogen Bonding: Weak N—H···N hydrogen bonds link the amine groups of adjacent molecules. ed.ac.uk

Halogen Interactions: Significant I···I contacts are observed between neighboring iodine atoms, with a distance of 3.7986 (15) Å. ed.ac.uk This type of interaction is a recognized force in crystal engineering. nih.gov

C—H Contacts: The helical packing is further supported by C—H···π interactions. ed.ac.uk

| Parameter | Observation |

|---|---|

| Crystal System | (Data not specified in abstract) |

| Temperature | 100 K |

| Dominant Supramolecular Motif | Extended Helices |

| Key Intermolecular Interactions | Weak N—H···N Hydrogen Bonds |

| I···I Halogen Interactions (3.7986 Å) | |

| C—H···π Contacts |

Theoretical and Computational Chemistry of 2 Iodo 5 Methoxyaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the geometrical and spectral properties of molecules like 2-Iodo-5-methoxyaniline. researchgate.net DFT calculations, often employing hybrid functionals such as B3LYP, can provide highly accurate results for a wide range of molecular characteristics. researchgate.netnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical parameters from DFT calculations on analogous aromatic compounds.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G**) |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| C-O | ~1.36 Å | |

| C-N | ~1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-N | ~121° |

Following geometry optimization, an electronic structure analysis can be performed. This includes the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map uses a color scale to show regions of negative potential (typically around electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack) and positive potential (around hydrogen atoms), providing insights into intermolecular interactions and reactive sites. researchgate.netnih.gov

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table is illustrative and represents the type of data generated from DFT calculations.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Correlates with ionization potential; region of electron donation |

| LUMO Energy | -0.8 eV | Correlates with electron affinity; region of electron acceptance |

DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to interpret and assign experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net By comparing the calculated IR spectrum with experimental data, a detailed assignment of the observed vibrational bands can be achieved. The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations provide theoretical values that, when correlated with experimental data, allow for the unambiguous assignment of signals in the NMR spectrum to specific atoms within the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. This analysis helps in understanding the electronic transitions, such as π → π* and n → π*, that are responsible for the molecule's absorption of light. msu.edu

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative, showing a comparison between hypothetical experimental data and DFT-predicted values.

| Spectrum | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR | N-H stretch | 3450 cm⁻¹ | 3445 cm⁻¹ |

| C-O stretch | 1240 cm⁻¹ | 1238 cm⁻¹ | |

| C-I stretch | 550 cm⁻¹ | 548 cm⁻¹ | |

| ¹H NMR | H (ortho to NH₂) | 6.8 ppm | 6.78 ppm |

| O-CH₃ | 3.8 ppm | 3.79 ppm | |

| ¹³C NMR | C-I | 90 ppm | 89.5 ppm |

| C-O | 159 ppm | 158.7 ppm | |

| UV-Vis | λ_max 1 | 240 nm | 242 nm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could be employed to understand its behavior in different environments, such as in various solvents or in proximity to a biological macromolecule.

These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. semanticscholar.org This can reveal information about the conformational flexibility of the molecule, its diffusion characteristics, and its non-covalent interactions (e.g., hydrogen bonding) with surrounding molecules. Such simulations are valuable for predicting how the compound might behave in a biological system or during a chemical process. nih.govsemanticscholar.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as electrophilic aromatic substitution, oxidation, or coupling reactions.

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, transition states, and products. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) helps in determining the feasibility and rate of different reaction pathways. This theoretical approach can predict the most likely products of a reaction and provide a detailed, step-by-step understanding of the transformation at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While this compound is a single compound, QSAR studies would be highly relevant for a series of its derivatives designed for a specific biological target, such as an enzyme or receptor. researchgate.net

In a QSAR study, various molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, and steric parameters) are calculated for each derivative. nih.gov Statistical methods are then used to build a regression model that links these descriptors to the measured biological activity. nih.gov The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds and prioritizing synthetic efforts. researchgate.netnih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations

The transformation of 2-iodo-5-methoxyaniline is central to its utility as a synthetic intermediate. Future research will likely focus on the development of more efficient and selective catalytic systems for its conversion into a variety of value-added products. The presence of the iodo and amino groups on the aromatic ring makes it an ideal substrate for a range of cross-coupling reactions.

Palladium-catalyzed reactions are expected to remain a significant area of research. Innovations in ligand design and the use of palladium nanoparticles may lead to catalysts with higher turnover numbers and broader substrate scope for reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govresearchgate.netrsc.org For instance, the development of catalytic systems for the synthesis of carbazoles from o-iodoanilines can be extended to this compound for the creation of novel methoxy-substituted carbazole (B46965) derivatives with potential applications in materials science. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net

Copper-catalyzed reactions represent another promising frontier. rsc.orgorganic-chemistry.orgbeilstein-journals.orgrsc.org The lower cost and toxicity of copper compared to palladium make it an attractive alternative. Future work may involve the design of novel copper-ligand complexes that can facilitate C-N, C-O, and C-S bond formations with high efficiency and selectivity. The synthesis of benzothiazoles from N-benzyl-2-iodoanilines using copper catalysis is an example of a transformation that could be adapted for this compound. organic-chemistry.org

The following table summarizes potential catalytic transformations for this compound:

| Reaction Type | Catalyst System | Potential Products |

| Suzuki Coupling | Palladium-based | Biaryls |

| Heck Coupling | Palladium-based | Substituted styrenes |

| Buchwald-Hartwig Amination | Palladium-based | Di- and tri-arylamines |

| C-N Coupling | Copper-based | N-Aryl heterocycles |

| C-S Coupling | Copper-based | Aryl sulfides |

| Carbonylative Coupling | Palladium-based | Amides, esters |

Exploration of Bioactive Derivatives and Their Therapeutic Potential

A significant emerging trend is the use of this compound as a scaffold for the synthesis of novel bioactive compounds. Its structural features allow for the introduction of diverse functionalities, which can be tailored to interact with specific biological targets.

The synthesis of heterocyclic compounds is a particularly promising area. For example, o-iodoanilines are precursors to carbazoles, a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties. nih.govorganic-chemistry.orgbeilstein-journals.org By using this compound, novel methoxy-substituted carbazoles can be synthesized and screened for their therapeutic potential.

Another class of bioactive heterocycles that can be accessed from aniline (B41778) derivatives are phenazines and quinazolinones. mdpi.comresearchgate.netnih.govmdpi.comnih.govresearchgate.net These scaffolds are present in a number of natural products and synthetic compounds with demonstrated biological activity. Future research will likely involve the development of synthetic routes to novel phenazine (B1670421) and quinazolinone derivatives starting from this compound and the evaluation of their efficacy against various diseases.

The table below outlines potential bioactive derivatives of this compound:

| Derivative Class | Potential Biological Activity |

| Methoxy-substituted Carbazoles | Anticancer, Antimicrobial, Neuroprotective |

| Functionalized Phenazines | Antibacterial, Antifungal, Antitumor |

| Novel Quinazolinones | Anticonvulsant, Anti-inflammatory, Antimalarial |

Integration with Flow Chemistry and Automated Synthesis

The principles of green chemistry and the need for more efficient and safer chemical manufacturing processes are driving the adoption of flow chemistry and automated synthesis platforms. nih.govsioc-journal.cnyoutube.commdpi.com Future research will likely see the integration of reactions involving this compound into continuous flow systems.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when working with hazardous reagents, and the ability to readily scale up production. nih.gov The synthesis of this compound itself, as well as its subsequent transformations, could be optimized for flow conditions. This would enable on-demand production and reduce waste.

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly screen reaction conditions and synthesize libraries of derivatives for biological screening. By integrating the synthesis of compounds derived from this compound into these automated systems, researchers can accelerate the discovery of new molecules with desired properties.

Advanced Spectroscopic Characterization Techniques

As more complex molecules are synthesized from this compound, the need for unambiguous structure elucidation becomes increasingly important. While standard techniques like 1H and 13C NMR are routinely used, future research will benefit from the application of more advanced spectroscopic methods. rsc.org

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for determining the connectivity of atoms in complex derivatives. Solid-state NMR could be employed to study the structure and dynamics of crystalline materials derived from this compound.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will provide accurate mass measurements and detailed fragmentation patterns, aiding in the confirmation of molecular formulas and the identification of unknown products.

Computational Design of New Reactions and Applications

Computational chemistry is becoming an indispensable tool in modern chemical research. Future investigations into the chemistry of this compound will likely be heavily supported by computational modeling. nih.govnih.gov

Density Functional Theory (DFT) calculations can be used to predict the reactivity of this compound in various reactions, helping to guide the design of new synthetic routes. nih.gov Computational studies can also be used to elucidate reaction mechanisms, providing insights that can be used to optimize reaction conditions and improve product yields.

Furthermore, molecular modeling and virtual screening can be employed to design new derivatives of this compound with specific biological activities or material properties. By predicting how different substituents will affect the interaction of a molecule with a biological target or its electronic properties, computational methods can help to prioritize synthetic targets and accelerate the discovery process.

常见问题

Q. What methodologies ensure data integrity when reporting novel derivatives of this compound?

- Methodological Answer : Implement open-ended questions in lab notebooks to document unexpected observations. Use attention-check protocols (e.g., duplicate samples, blinded analyses) and third-party validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | Increases TOF |

| Temperature | 80–100°C | Reduces side rxns |

| Solvent | DMF | Enhances solubility |

Q. Table 2: Analytical Techniques for Characterization

| Technique | Key Metrics | Application Example |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (aromatic) | Substituent position |

| HPLC-UV | Retention time 8.2 min | Purity assessment |

| ESI-MS | [M+H]⁺ m/z 263.1 | Molecular ion confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.